molecular formula C11H21BO2 B14295951 Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester CAS No. 121021-23-6

Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester

Cat. No.: B14295951
CAS No.: 121021-23-6
M. Wt: 196.10 g/mol
InChI Key: AHOATGVCMHTRBP-UHFFFAOYSA-N
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Description

Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester is an organic compound that belongs to the class of boronic esters. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom, which is further bonded to an alkyl or aryl group. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester typically involves the reaction of a boronic acid with an alcohol in the presence of an acid catalyst. One common method is the esterification of boronic acid with isopropanol under acidic conditions. The reaction is usually carried out at room temperature and can be completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of more robust catalysts to increase yield and reduce reaction time. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Alcohols.

    Substitution: Various substituted boronic esters depending on the nucleophile used.

Scientific Research Applications

Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Boronic esters are explored for their potential use in drug delivery systems and as enzyme inhibitors.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester exerts its effects is primarily through its ability to form stable complexes with other molecules. The boron atom in the compound can interact with electron-rich species, such as hydroxyl or amino groups, forming stable boronate complexes. These interactions are crucial in various catalytic and synthetic processes, including cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura reactions.

    Methylboronic acid: A simpler boronic acid with similar reactivity.

    Vinylboronic acid: Used in the synthesis of polymers and other advanced materials.

Uniqueness

Boronic acid, (3-methyl-1-butynyl)-, bis(1-methylethyl) ester is unique due to its specific structure, which includes a butynyl group. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in the synthesis of complex organic molecules.

Properties

CAS No.

121021-23-6

Molecular Formula

C11H21BO2

Molecular Weight

196.10 g/mol

IUPAC Name

3-methylbut-1-ynyl-di(propan-2-yloxy)borane

InChI

InChI=1S/C11H21BO2/c1-9(2)7-8-12(13-10(3)4)14-11(5)6/h9-11H,1-6H3

InChI Key

AHOATGVCMHTRBP-UHFFFAOYSA-N

Canonical SMILES

B(C#CC(C)C)(OC(C)C)OC(C)C

Origin of Product

United States

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